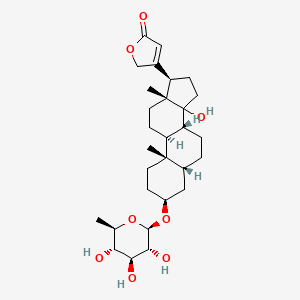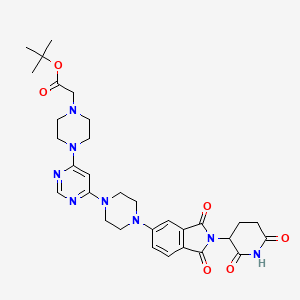
E3 Ligase Ligand-linker Conjugate 53
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 53 is a compound that plays a crucial role in the field of targeted protein degradation. It is a conjugate of an E3 ligase ligand and a linker, which is used to recruit the Cereblon protein and serves as a key intermediate in the synthesis of complete Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, inducing target ubiquitination and degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 53 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound.
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 53 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the linker is replaced or modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the linker and ligand.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield modified conjugates with different linkers, while oxidation and reduction reactions may alter the functional groups on the ligand or linker.
科学研究应用
E3 Ligase Ligand-linker Conjugate 53 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular processes.
Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用机制
E3 Ligase Ligand-linker Conjugate 53 exerts its effects by recruiting the Cereblon protein, which is part of the E3 ubiquitin ligase complex . The compound binds to the target protein and the E3 ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 53 is unique due to its specific ligand and linker combination, which allows it to effectively recruit Cereblon and facilitate targeted protein degradation . Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These compounds use VHL as the E3 ligase ligand.
MDM2 Ligand-linker Conjugates: These compounds use MDM2 as the E3 ligase ligand.
cIAP1 Ligand-linker Conjugates: These compounds use cIAP1 as the E3 ligase ligand.
Each of these compounds has its own unique properties and applications, but this compound stands out for its ability to recruit Cereblon and its role in the synthesis of PROTACs .
属性
分子式 |
C31H38N8O6 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-[6-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C31H38N8O6/c1-31(2,3)45-27(41)18-35-8-10-37(11-9-35)24-17-25(33-19-32-24)38-14-12-36(13-15-38)20-4-5-21-22(16-20)30(44)39(29(21)43)23-6-7-26(40)34-28(23)42/h4-5,16-17,19,23H,6-15,18H2,1-3H3,(H,34,40,42) |
InChI 键 |
NOLONUYZVBDALL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
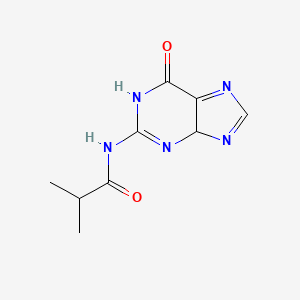

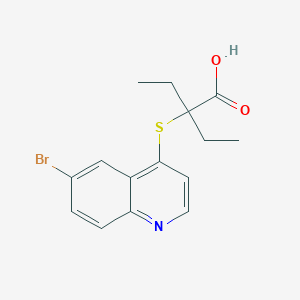
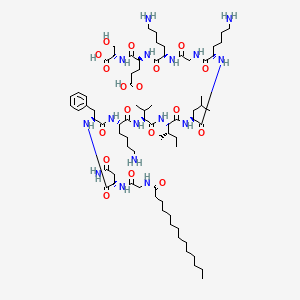



![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
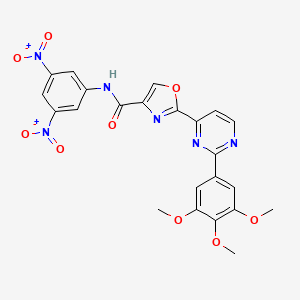
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
